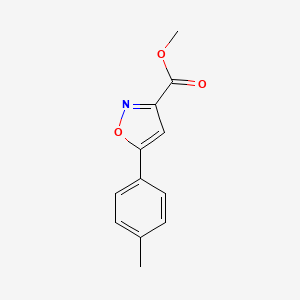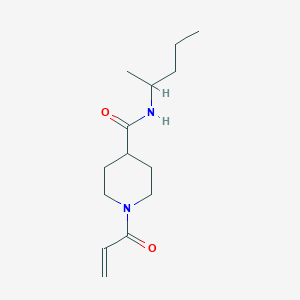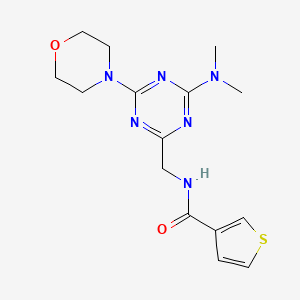![molecular formula C8H6N4O B2739407 5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 2415469-79-1](/img/structure/B2739407.png)
5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-d][1,2,4]triazines, which includes compounds like PPT, involves the assembly of a triazine ring on the basis of a triazole-containing starting material or the assembly of a triazole ring starting from a triazine-containing compound .
Molecular Structure Analysis
The molecular structure of PPT is based on the [1,2,4]triazolo[1,5-d][1,2,4]triazine scaffold . This scaffold can be viewed as aza analogs of purine bases .
Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-d][1,2,4]triazines are quite limited and usually rely either on the build-up of a triazine ring to a triazole ring or the construction of a triazole ring on the basis of a triazine ring .
Applications De Recherche Scientifique
Synthesis and Herbicidal Activity
A series of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives were synthesized, showcasing potential as candidate herbicides. Through diazotization processes, these compounds demonstrated excellent herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro. The study emphasizes the importance of the structure-activity relationship, revealing that certain substitutions on the pyrazole and benzooxazinone rings significantly influence herbicidal efficacy (Li et al., 2008).
Biological Activity of Heterocyclic Compounds
The synthesis of pyrazolo[3,4-d][1,2,3]triazin-4-ones, structurally akin to purines, has been explored due to their broad and significant biological activity. These compounds were produced through a one-pot diazotization process, highlighting the potential versatility of such heterocyclic compounds in scientific research applications (Colomer & Moyano, 2011).
Advanced Synthesis Techniques
Novel synthesis approaches for 4,7-dihetarylpyrazolo[1,5-a][1,3,5]triazines were developed, utilizing solvent-free conditions and microwave irradiation. These methodologies underscore the evolving landscape of chemical synthesis, offering efficient routes to produce complex heterocyclic compounds with potential scientific and pharmaceutical applications (Insuasty et al., 2012).
Antimicrobial and Anticancer Properties
Research into pyrazolo[1,5-d][1,2,4]triazin-4-one derivatives and related structures has demonstrated significant antimicrobial and anticancer properties. For instance, chalcones, pyrazolines, and aminopyrimidines containing such heterocyclic frameworks have been evaluated for their efficacy against various bacterial strains, showcasing the potential of these compounds in developing new therapeutic agents (Solankee et al., 2009).
Valence Tautomerism and Molecular Structure
Studies on new pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazines have revealed intriguing valence tautomerism and detailed molecular structure analysis. These findings not only contribute to our understanding of chemical properties and reactions but also open avenues for the design of molecules with specific electronic and structural characteristics for scientific and technological applications (Mojzych et al., 2014).
Orientations Futures
The development and targeted synthesis of azolo[1,2,4]triazines, including compounds like PPT, remains highly relevant . In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents .
Propriétés
IUPAC Name |
5-prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c1-2-5-11-8(13)7-3-4-9-12(7)6-10-11/h1,3-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXQTVABQVIHKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C2=CC=NN2C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2739325.png)
![2-{[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]methyl}benzonitrile](/img/no-structure.png)


![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)propanamide](/img/structure/B2739330.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone](/img/structure/B2739332.png)
![1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2739335.png)
![2-Chloro-N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-N-methylpropanamide](/img/structure/B2739336.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2739338.png)
![3-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2739342.png)


![Methyl 2-amino-2-[3-(2,3-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2739347.png)